An In-depth Technical Guide to the Core Structure of Glycerophosphoserine
An In-depth Technical Guide to the Core Structure of Glycerophosphoserine
This guide provides a comprehensive overview of the chemical structure, properties, and biochemical pathways of glycerophosphoserine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Glycerophosphoserine is a glycerophospholipid that plays a crucial role in cellular functions. It consists of a central glycerol (B35011) backbone, a phosphate (B84403) group, and the amino acid L-serine linked as a head group.[1][2] This structure is essentially a deacylated form of phosphatidylserine (B164497), meaning it lacks the fatty acid chains typically found in membrane phospholipids.[1]
The molecule is characterized by its amphiphilic nature, with a hydrophilic phosphoserine head group and a more hydrophobic glycerol component.[1] This property influences its interaction with aqueous environments and biological membranes. The IUPAC name for the common L-serine form is (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid.[2][3]
Stereoisomerism: The chirality of both the glycerol and serine moieties is critical for biological recognition and function. The naturally occurring isomer is typically sn-glycero-3-phospho-L-serine, where the glycerol backbone has an R-configuration at the C-2 position.[4]
Physicochemical Data
The following table summarizes key quantitative data and identifiers for glycerophosphoserine.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄NO₈P | [1][2][3] |
| Molecular Weight | 259.15 g/mol | [1][2][3] |
| IUPAC Name | (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | [2][3] |
| CAS Number | 26289-09-8 | [1][3] |
| PubChem CID | 3081457 | [3] |
| ChEBI ID | CHEBI:35766 | [3] |
| Canonical SMILES | C(--INVALID-LINK--N)OP(=O)(O)OCC(CO)O | [3] |
| InChI | InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t5-/m0/s1 | [2][3] |
| InChIKey | ZWZWYGMENQVNFU-AKGZTFGVSA-N | [2][3] |
| Topological Polar Surface Area | 160 Ų | [3][4] |
| Hydrogen Bond Donors | 6 | [3] |
| Hydrogen Bond Acceptors | 8 | [3] |
Visualizations
Caption: 2D chemical structure of sn-glycero-3-phospho-L-serine.
Biochemical Pathways
Glycerophosphoserine is an intermediate in the metabolism of glycerophospholipids.[1] Its formation and degradation are tightly regulated processes central to maintaining membrane homeostasis and cellular signaling.
The primary route for the synthesis of phosphatidylserine (PS), from which glycerophosphoserine is derived by deacylation, occurs in the endoplasmic reticulum (ER). In mammalian cells, PS is synthesized from either phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) through a base-exchange reaction catalyzed by PS synthase 1 (PSS1) or PS synthase 2 (PSS2), respectively.[5]
Caption: Biosynthesis pathway leading to Glycerophosphoserine formation.
Glycerophosphoserine can be degraded by glycerophosphodiester phosphodiesterases (GDPD). This enzymatic action cleaves the phosphodiester bond, releasing glycerol-3-phosphate (G3P) and serine. This process is crucial for the recycling of the components of glycerophospholipids.
Caption: Enzymatic degradation pathway of Glycerophosphoserine.
Experimental Protocols
The analysis and synthesis of glycerophosphoserine are essential for its study in biological systems. Below are outlines of key experimental methodologies.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the identification and quantification of glycerophosphoserine in complex biological samples.[6][7][8]
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., cells, tissue) using a solvent system such as chloroform/methanol (Bligh-Dyer method).
-
Chromatographic Separation: The lipid extract is subjected to liquid chromatography (LC) to separate different lipid classes. Normal-phase LC is often used to separate glycerophospholipids based on the polarity of their head groups.[7][8]
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer.
-
Full Scan MS: A full scan is performed to detect the molecular ions. In negative ion mode, glycerophosphoserine is typically detected as the [M-H]⁻ ion.
-
Tandem MS (MS/MS): The precursor ion corresponding to glycerophosphoserine is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For glycerophosphoserine, a characteristic neutral loss of 87 Da (the serine head group) is often observed.[6]
-
-
Quantification: Quantification is achieved by comparing the signal intensity of the target molecule to that of a known amount of an internal standard (e.g., a deuterated analog).
Caption: General workflow for the analysis of Glycerophosphoserine by LC-MS/MS.
³¹P NMR spectroscopy is particularly useful for analyzing phospholipids, as the phosphorus nucleus provides a sensitive and specific probe for the phosphodiester linkage.[9][10]
Methodology:
-
Sample Preparation: Phospholipids are extracted and purified. Saponification can be used to cleave fatty acid chains, simplifying the spectra by isolating the glycerophosphoryl head groups.[9]
-
NMR Acquisition: The sample is dissolved in a suitable deuterated solvent, and the ³¹P NMR spectrum is acquired.
-
Spectral Analysis: The chemical shift of the phosphorus resonance is indicative of its chemical environment. The ³¹P chemical shift for glycerol 3-phosphoserine is approximately 0.14 ppm (relative to 85% phosphoric acid at pH 7).[9] This allows for its identification and semi-quantitative analysis in a mixture of phospholipids. ¹H NMR can also provide structural information.[11]
A general approach for the chemical synthesis of glycerophosphoserine involves the coupling of a protected glycerol derivative with a protected serine phosphoramidite (B1245037), followed by oxidation and deprotection.
Methodology:
-
Protection: The hydroxyl groups of glycerol and the amino and carboxyl groups of serine are protected with appropriate protecting groups (e.g., isopropylidene for glycerol; Boc and benzyl (B1604629) ester for serine).
-
Phosphitylation: The protected serine is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite) to form a phosphoramidite derivative.[12]
-
Coupling: The protected glycerol is coupled with the serine phosphoramidite in the presence of an activator like tetrazole.[12]
-
Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate triester using an oxidizing agent such as hydrogen peroxide.[12]
-
Deprotection: All protecting groups are removed under specific conditions (e.g., acid treatment) to yield the final glycerophosphoserine product.[12]
-
Purification: The final product is purified using techniques like column chromatography.
References
- 1. Glycerophosphoserine (26289-09-8) for sale [vulcanchem.com]
- 2. Buy Glycerophosphoserine | 26289-09-8 [smolecule.com]
- 3. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sn-Glycero-3-phosphoserine | C6H14NO8P | CID 444182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
